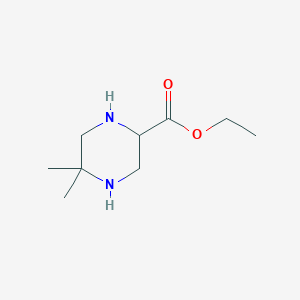

Ethyl 5,5-dimethylpiperazine-2-carboxylate

Description

Structure

3D Structure

Properties

CAS No. |

363192-02-3 |

|---|---|

Molecular Formula |

C9H18N2O2 |

Molecular Weight |

186.25 g/mol |

IUPAC Name |

ethyl 5,5-dimethylpiperazine-2-carboxylate |

InChI |

InChI=1S/C9H18N2O2/c1-4-13-8(12)7-5-11-9(2,3)6-10-7/h7,10-11H,4-6H2,1-3H3 |

InChI Key |

DJHMKLNCCQKFBQ-UHFFFAOYSA-N |

Canonical SMILES |

CCOC(=O)C1CNC(CN1)(C)C |

Origin of Product |

United States |

Synthetic Methodologies for Ethyl 5,5 Dimethylpiperazine 2 Carboxylate

Direct Cyclization Approaches

Direct cyclization strategies offer a convergent route to the 5,5-dimethylpiperazine-2-carboxylate scaffold by forming the heterocyclic ring from acyclic precursors in a single or multi-step sequence.

Ring Closure Strategies and Precursor Chemistry

The formation of the 5,5-dimethylpiperazine ring system fundamentally relies on the reaction between a 1,2-diamine and a two-carbon electrophilic synthon. For the target molecule, the key diamine precursor is 1,2-diamino-2-methylpropane . This compound provides the C5 gem-dimethyl substitution pattern. The synthesis of 1,2-diamino-2-methylpropane can be achieved through various methods, including the alkylation of ammonia or primary amines using 2-methylpropane-1,2-diol or its derivatives guidechem.com.

With the diamine in hand, several C2 synthons can be envisioned for the cyclization reaction to introduce the C2-carboxylate functionality. A common strategy involves the use of reagents equivalent to glyoxylic acid or its derivatives. For instance, the reaction of 1,2-diamino-2-methylpropane with a glyoxylic acid ester could, in principle, lead to the formation of a dihydropyrazine intermediate, which can then be reduced to the desired piperazine (B1678402).

Another plausible approach involves the reaction of 1,2-diamino-2-methylpropane with a haloacetate, such as ethyl chloroacetate or ethyl bromoacetate . The reaction of a primary amine with ethyl chloroacetate typically results in the formation of an N-substituted glycine ester, as the halogen is a better leaving group than the ethoxy group researchgate.net. In the case of a diamine, a double N-alkylation followed by intramolecular cyclization could potentially form the piperazine ring, although controlling the reaction to achieve the desired cyclization over polymerization can be challenging.

A more controlled method involves the formation of a piperazin-2-one (B30754) intermediate. This can be achieved by reacting 1,2-diamino-2-methylpropane with an α-haloester like ethyl 2-bromopropionate. The initial N-alkylation at one amino group, followed by intramolecular aminolysis of the ester, would yield a piperazin-2-one. Subsequent reduction of the amide functionality would then furnish the piperazine ring.

| Precursor 1 | Precursor 2 | Potential Intermediate | Target Ring System |

| 1,2-Diamino-2-methylpropane | Glyoxylic acid ester | Dihydropyrazine | 5,5-Dimethylpiperazine |

| 1,2-Diamino-2-methylpropane | Ethyl chloroacetate | N,N'-bis(ethoxycarbonylmethyl)-1,2-diamino-2-methylpropane | 5,5-Dimethylpiperazine |

| 1,2-Diamino-2-methylpropane | Ethyl 2-bromopropionate | 5,5-Dimethylpiperazin-2-one | 5,5-Dimethylpiperazine |

Catalytic Systems in Piperazine Ring Formation

Catalysis plays a crucial role in enhancing the efficiency and selectivity of piperazine ring formation. For the reduction of dihydropyrazine intermediates, which may be formed from the condensation of a diamine and a glyoxal derivative, various catalytic hydrogenation systems can be employed. These typically involve transition metal catalysts such as palladium on carbon (Pd/C), platinum oxide (PtO₂), or Raney nickel under a hydrogen atmosphere.

In syntheses proceeding via piperazin-2-one intermediates, the reduction of the amide bond to an amine is a key step. This transformation is commonly achieved using strong reducing agents like lithium aluminum hydride (LiAlH₄) or borane (BH₃) complexes.

Recent advancements in catalysis offer alternative routes. For instance, transition-metal-catalyzed cyclization reactions of linear precursors have been developed for the synthesis of substituted piperazines. While not specific to the 5,5-dimethyl substitution, these methods, which can be catalyzed by metals like palladium or gold, provide a conceptual framework for developing new catalytic cyclizations.

Stereoselective Synthesis of Chiral Piperazine Derivatives

The synthesis of enantiomerically pure ethyl 5,5-dimethylpiperazine-2-carboxylate requires a stereoselective approach. As the C5 position is a quaternary center, the only stereocenter in the target molecule is at the C2 position. Several strategies can be employed to achieve stereocontrol:

Asymmetric Hydrogenation: A powerful method for establishing chirality is the asymmetric hydrogenation of a prochiral precursor, such as a pyrazine (B50134) or dihydropyrazine derivative. Chiral rhodium or iridium complexes with chiral phosphine ligands are often used for the asymmetric hydrogenation of pyrazine rings to afford optically active piperazines.

Use of Chiral Auxiliaries: A chiral auxiliary can be attached to one of the nitrogen atoms of the diamine precursor to direct the stereochemical outcome of the cyclization reaction. After the formation of the chiral piperazine ring, the auxiliary can be removed.

Chiral Resolution: A racemic mixture of this compound can be synthesized and then separated into its constituent enantiomers. This can be achieved by forming diastereomeric salts with a chiral resolving agent, such as tartaric acid or mandelic acid, followed by separation through crystallization.

Enzymatic Resolution: Enzymes can be used to selectively react with one enantiomer of a racemic mixture, allowing for the separation of the unreacted enantiomer or the product of the enzymatic reaction.

Functional Group Interconversion Strategies

An alternative to de novo ring synthesis is the modification of a pre-formed piperazine core that already possesses the 5,5-dimethyl substitution pattern.

Esterification of Piperazine-2-carboxylic Acids

This strategy presupposes the availability of 5,5-dimethylpiperazine-2-carboxylic acid . If this precursor can be synthesized, its conversion to the corresponding ethyl ester is a straightforward esterification reaction. Standard methods for the esterification of amino acids can be applied. Given the presence of the secondary amine functionalities, which can compete with the carboxylic acid for reactivity, protection of the nitrogen atoms may be necessary.

Common esterification methods include:

Fischer Esterification: Treatment of the carboxylic acid with ethanol (B145695) in the presence of a strong acid catalyst, such as sulfuric acid (H₂SO₄) or hydrochloric acid (HCl).

Reaction with Thionyl Chloride: The carboxylic acid can be converted to an acyl chloride using thionyl chloride (SOCl₂), followed by reaction with ethanol.

Carbodiimide-Mediated Esterification: Coupling of the carboxylic acid with ethanol using a coupling agent like dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC).

| Esterification Method | Reagents | Key Features |

| Fischer Esterification | Ethanol, H₂SO₄ or HCl | Equilibrium-driven; requires excess alcohol. |

| Thionyl Chloride Method | SOCl₂, Ethanol | Proceeds via an acyl chloride intermediate. |

| Carbodiimide Coupling | Ethanol, DCC or EDC | Mild conditions; suitable for sensitive substrates. |

Modification of Pre-formed Piperazine Cores

The introduction of a carboxylate group at the C2 position of a pre-existing 5,5-dimethylpiperazine ring is another viable synthetic route. This approach is a type of C-H functionalization, which is a rapidly developing area in organic synthesis mdpi.com.

One potential strategy involves the direct carboxylation of 2,2-dimethylpiperazine. This could theoretically be achieved through lithiation of the C2 position followed by quenching with carbon dioxide. However, achieving regioselectivity in the lithiation of an unsymmetrical piperazine can be challenging. The use of directing groups on one of the nitrogen atoms could help to control the site of deprotonation.

Alternatively, a functional group at the C2 position of a 5,5-dimethylpiperazine derivative could be converted into a carboxylate group. For example, if a 2-hydroxymethyl-5,5-dimethylpiperazine could be synthesized, it could be oxidized to the corresponding carboxylic acid.

Novel Synthetic Routes and Green Chemistry Considerations

The development of synthetic protocols for this compound has evolved to address the increasing demand for more environmentally benign and efficient chemical processes. Researchers have been exploring new methodologies that not only improve yields and purity but also adhere to the principles of green chemistry.

Recent advancements in synthetic organic chemistry have led to the exploration of novel routes for constructing the 5,5-dimethylpiperazine-2-carboxylate core. While specific literature detailing a one-pot synthesis of the title compound is not abundant, related methodologies for similar substituted piperazines suggest potential pathways. One conceptual approach involves the cyclization of a suitably substituted diamine precursor. For instance, a theoretical protocol could involve the reaction of 2,2-dimethyl-1,2-diaminoethane with a glyoxylate derivative, followed by cyclization and esterification.

Modern synthetic strategies increasingly employ catalytic systems to enhance reaction efficiency and reduce waste. For the synthesis of C-substituted piperazines, iridium-catalyzed processes have shown promise in achieving high regio- and diastereoselectivity. acs.org Such catalytic methods, if adapted for this compound, could offer a more sustainable alternative to traditional stoichiometric reagents.

Furthermore, the principles of green chemistry encourage the use of less hazardous solvents and renewable starting materials. researchgate.netrsc.org Research into the synthesis of piperazine analogs has explored the use of microwave irradiation and ultrasonication to reduce reaction times and energy consumption. researchgate.net The application of such techniques to the synthesis of this compound could represent a significant step towards a more sustainable manufacturing process. A hypothetical green synthesis could involve a multicomponent reaction in an aqueous medium, minimizing the use of volatile organic compounds.

A concise synthetic method for constructing 3-substituted piperazine-2-acetic acid esters has been developed, which could potentially be adapted for the synthesis of the target molecule. This route starts from optically pure amino acids and proceeds through a five-step sequence to yield the desired piperazine core. nih.gov The adaptability of this method to produce a 5,5-dimethyl substituted analogue would be a subject for further investigation.

| Synthetic Protocol | Key Features | Potential Green Advantages |

| Catalytic Cyclization | Use of transition metal catalysts (e.g., Iridium) for high selectivity. | Lower catalyst loading, milder reaction conditions. |

| Microwave-Assisted Synthesis | Application of microwave irradiation to accelerate reaction rates. | Reduced energy consumption and shorter reaction times. |

| Multicomponent Reactions | Combining multiple starting materials in a single step. | Increased efficiency, reduced waste from intermediate purification steps. |

| Amino Acid-Based Synthesis | Utilization of chiral amino acids as starting materials. | Access to enantiomerically pure products, use of renewable feedstocks. |

This table is generated based on general principles of green chemistry and synthetic methodologies for related piperazine compounds, as direct data for this compound is limited.

Atom economy is a fundamental principle of green chemistry that measures the efficiency of a chemical reaction in converting reactants into the desired product. The ideal atom economy is 100%, where all atoms of the reactants are incorporated into the final product.

For a hypothetical synthesis of this compound, the atom economy would be highly dependent on the chosen synthetic route. A classical multi-step synthesis involving protecting groups and several intermediates would likely have a lower atom economy due to the generation of stoichiometric byproducts at each stage.

In contrast, a more modern approach, such as a catalytic [3+3] cycloaddition, could theoretically achieve a 100% atom economy. acs.org This is because all the atoms of the reacting imine fragments would be incorporated into the final piperazine ring structure.

The reaction efficiency is another critical metric, which takes into account not only the atom economy but also the chemical yield, selectivity, and the environmental impact of the reagents and solvents used. An efficient process for synthesizing this compound would therefore be one that combines a high atom economy with high yields, uses non-toxic and recyclable catalysts and solvents, and minimizes energy consumption.

| Metric | Definition | Ideal Value for Green Synthesis |

| Atom Economy | (Molecular weight of desired product / Sum of molecular weights of all reactants) x 100% | 100% |

| Reaction Yield | (Actual amount of product obtained / Theoretical amount of product) x 100% | High (>90%) |

| E-Factor | (Total mass of waste / Mass of product) | As low as possible (approaching 0) |

| Process Mass Intensity (PMI) | (Total mass input / Mass of product) | As low as possible (approaching 1) |

This interactive data table provides definitions for key green chemistry metrics relevant to the evaluation of a synthetic process.

Chemical Reactivity and Transformation of Ethyl 5,5 Dimethylpiperazine 2 Carboxylate

Reactions at the Ester Moiety

The ethyl ester group in Ethyl 5,5-dimethylpiperazine-2-carboxylate is susceptible to various nucleophilic acyl substitution reactions, providing pathways to a range of derivatives.

Transesterification Reactions

Transesterification is a common reaction for esters, involving the exchange of the alkoxy group with another alcohol. In the case of this compound, this can be achieved under either acidic or basic conditions. masterorganicchemistry.com While specific studies on this exact molecule are not prevalent, the general mechanism involves the activation of the carbonyl group by an acid catalyst, followed by nucleophilic attack of an alcohol. masterorganicchemistry.com Alternatively, a basic catalyst, such as an alkoxide, can be used to generate a more nucleophilic alcohol for the reaction. masterorganicchemistry.com The reaction is typically driven to completion by using a large excess of the new alcohol or by removing the ethanol (B145695) that is formed.

Table 1: Hypothetical Transesterification Reactions of this compound

| Reactant Alcohol | Catalyst | Product |

| Methanol | H₂SO₄ (catalytic) | Mthis compound |

| Isopropanol | NaO-iPr (catalytic) | Isopropyl 5,5-dimethylpiperazine-2-carboxylate |

| Benzyl alcohol | Ti(OBu)₄ | Benzyl 5,5-dimethylpiperazine-2-carboxylate |

Amidation and Hydrolysis Pathways

The ester can be readily converted into amides through reaction with primary or secondary amines. This amidation is often facilitated by heating or by using coupling agents that activate the carboxylic acid intermediate. lookchemmall.comacgpubs.org The direct amidation of esters with amines can also be achieved, sometimes catalyzed by Lewis acids or under solvent-free conditions. mdpi.com

Hydrolysis of the ethyl ester to the corresponding carboxylic acid, 5,5-dimethylpiperazine-2-carboxylic acid, can be accomplished under either acidic or basic conditions. nih.gov Basic hydrolysis, or saponification, is typically carried out using an aqueous solution of a strong base like sodium hydroxide (B78521) or potassium hydroxide. Acid-catalyzed hydrolysis is also effective, often using a mineral acid in an aqueous medium.

Table 2: Amidation and Hydrolysis of this compound Analogs

| Reaction | Reagents and Conditions | Product | Reference |

| Amidation | Chromone-2-carboxylic acid, Phenyl/benzyl piperazine (B1678402) derivatives, EDC.HCl, DMAP, DCM | Piperazine amide derivatives of chromone-2-carboxylic acid | acgpubs.org |

| Amidation | 1-Boc-piperazine, 3-acetyl-18β-glycyrrhetinic acid | Piperazinyl amides of 18β-glycyrrhetinic acid | nih.gov |

| Hydrolysis | K₂CO₃, Ethanol, Microwave irradiation (180 °C) | Potassium carboxylate | nih.gov |

This table provides examples of amidation and hydrolysis reactions for related piperazine and ester compounds, illustrating the expected reactivity of this compound.

Reduction to Alcohols and Oxidation Reactions

The ester functional group can be reduced to a primary alcohol, yielding (5,5-dimethylpiperazin-2-yl)methanol. Strong reducing agents like lithium aluminum hydride (LiAlH₄) are typically required for this transformation. masterorganicchemistry.comucalgary.ca The reaction proceeds via a nucleophilic acyl substitution where a hydride ion replaces the ethoxy group, forming an aldehyde intermediate which is then further reduced to the alcohol. ucalgary.calibretexts.org The synthesis of related (1-benzylpiperazin-2-yl)methanol (B1602729) from ethyl 1-phenethylpiperazine-2-carboxylate has been reported, indicating the feasibility of this reduction on the piperazine-2-carboxylate scaffold. chemicalbook.com

Oxidation reactions at the ester moiety are not common without affecting other parts of the molecule, particularly the piperazine ring. Specific oxidation of the ester group would require specialized reagents and conditions that are not widely documented for this class of compounds.

Table 3: Reduction of Piperazine-2-Carboxylate Esters

| Starting Material | Reducing Agent | Product | Reference |

| Ethyl 1-phenethylpiperazine-2-carboxylate | Not specified | (1-Benzylpiperazin-2-yl)methanol | chemicalbook.com |

| General Carboxylic Acid/Ester | LiAlH₄ | Primary Alcohol | masterorganicchemistry.comucalgary.ca |

This table shows examples of the reduction of related piperazine esters to their corresponding alcohols.

Reactions Involving the Piperazine Ring Nitrogen Atoms

The two secondary amine nitrogens in the piperazine ring are nucleophilic and can readily participate in a variety of chemical reactions.

N-Alkylation and N-Acylation Reactions

The nitrogen atoms of the piperazine ring can be functionalized through N-alkylation and N-acylation reactions. N-alkylation is typically achieved by reacting the piperazine with alkyl halides or other alkylating agents in the presence of a base to neutralize the resulting acid. mdpi.comresearchgate.net The synthesis of various N-alkyl piperazine derivatives has been reported, highlighting the versatility of this reaction. nih.gov Reductive amination is another common method for N-alkylation. mdpi.com

N-acylation involves the reaction of the piperazine with acylating agents such as acid chlorides or acid anhydrides. This reaction is often carried out in the presence of a base to scavenge the acid byproduct. The synthesis of piperazine amides from carboxylic acids using coupling agents is a widely used method. acgpubs.org

Table 4: N-Alkylation and N-Acylation of Piperazine Derivatives

| Reaction Type | Reagents and Conditions | Product | Reference |

| N-Alkylation | Alkyl halides, Base | N-Alkyl piperazine | mdpi.comresearchgate.net |

| N-Alkylation | Reductive amination | N-Alkyl piperazine | mdpi.com |

| N-Acylation | Acid chlorides, Base | N-Acyl piperazine | google.com |

| N-Acylation | Carboxylic acid, Coupling agents (EDC.HCl, DMAP) | N-Acyl piperazine | acgpubs.org |

This table summarizes common methods for the N-alkylation and N-acylation of piperazine rings, which are applicable to this compound.

Formation of Salts and Coordination Complexes

As bases, the nitrogen atoms of the piperazine ring can react with acids to form salts. These salts often exhibit different physical properties, such as increased water solubility, compared to the free base.

The piperazine moiety, along with the carboxylate group (after hydrolysis), can act as a ligand to form coordination complexes with various metal ions. The nitrogen atoms of the piperazine ring and the oxygen atoms of the carboxylate can coordinate to a metal center, leading to the formation of metal-organic frameworks (MOFs) or discrete metal complexes. nih.govmdpi.com The synthesis and characterization of transition metal complexes with piperazine-containing macrocycles have been reported, demonstrating the ability of the piperazine nitrogen atoms to coordinate with metals like copper(II) and zinc(II). nih.govnih.gov The coordination can occur through the nitrogen atoms, and if the ester is hydrolyzed, the resulting carboxylate can also participate in binding. researchgate.net

Table 5: Formation of Coordination Complexes with Piperazine-Containing Ligands

| Metal Ion | Ligand | Resulting Complex | Reference |

| Cu(II) | Piperazine-containing macrocycle (17-anePyN₅Pip) | [Cu(17-anePyN₅Pip)]²⁺ | nih.govnih.gov |

| Zn(II) | Piperazine-containing macrocycle (17-anePyN₅Pip) | [Zn(17-anePyN₅Pip)]²⁺ | nih.govnih.gov |

| Various transition metals | Piperazine derivatives | Metal complexes with diverse applications | nih.gov |

| Cu(II) | Isoquinoline-5-carboxylic acid | 2D Coordination Polymers | polimi.it |

This table provides examples of coordination complexes formed with ligands containing piperazine or related nitrogen-containing heterocyclic moieties, illustrating the potential of this compound to act as a ligand.

Ring Opening and Rearrangement Reactions of this compound

While specific studies on the ring opening and rearrangement reactions of this compound are not extensively documented in the current body of scientific literature, the reactivity of the piperazine core and its substituents allows for predictions based on established principles of organic chemistry. The presence of nitrogen atoms, a carboxylic ester, and gem-dimethyl groups provides multiple avenues for chemical transformations.

Ring Opening Reactions:

The piperazine ring is generally stable; however, under certain conditions, ring-opening reactions can be induced. One potential pathway for the ring opening of piperazine derivatives involves the cleavage of the carbon-nitrogen bonds. For instance, derivatives of 1,4-diazabicyclo[2.2.2]octane (DABCO), which contains a piperazine core, can undergo ring opening when quaternized with alkyl halides, followed by nucleophilic attack. This suggests that activation of one of the nitrogen atoms in this compound, for example through quaternization, could make the ring susceptible to cleavage by various nucleophiles. The regioselectivity of such an opening would be influenced by steric hindrance from the gem-dimethyl group and the electronic effects of the carboxylate group.

Rearrangement Reactions:

Several classical rearrangement reactions could be envisaged for derivatives of this compound, particularly those involving the carboxylate functional group.

Curtius Rearrangement: The ethyl ester of the title compound can be hydrolyzed to the corresponding carboxylic acid. This carboxylic acid can then be converted to an acyl azide (B81097), which upon heating, would be expected to undergo a Curtius rearrangement. wikipedia.orgnih.govnih.govorganic-chemistry.orgrsc.org This reaction proceeds through an isocyanate intermediate, which can be trapped with various nucleophiles. For example, trapping with water would lead to a 5,5-dimethylpiperazin-2-amine after decarboxylation, effectively replacing the carboxylate group with an amino group. wikipedia.orgmasterorganicchemistry.com A key feature of the Curtius rearrangement is the retention of stereochemistry at the migrating carbon, which is a significant consideration if the starting material is chiral. nih.gov

Hofmann Rearrangement: Similarly, if the ethyl ester is converted to a primary amide (5,5-dimethylpiperazine-2-carboxamide), it could undergo a Hofmann rearrangement. masterorganicchemistry.compharmdguru.comwikipedia.org This reaction, typically carried out with bromine and a strong base, also proceeds through an isocyanate intermediate and results in the formation of a primary amine with one less carbon atom. wikipedia.org Like the Curtius rearrangement, the Hofmann rearrangement is known to proceed with retention of configuration.

Ring Expansion and Contraction: While less common for simple piperazines, ring expansion and contraction reactions are known for other heterocyclic systems and could potentially be applied to derivatives of this compound. For instance, ring expansion of related heterocyclic systems has been achieved through reactions involving carbenes (e.g., Buchner ring expansion). wikipedia.org Photochemical methods have also been employed for the ring contraction of saturated heterocycles like piperidines, suggesting that suitably functionalized derivatives of the title compound might undergo similar transformations. nih.gov

The following table summarizes potential rearrangement reactions starting from derivatives of this compound:

| Starting Material Derivative | Rearrangement Reaction | Key Reagents | Expected Intermediate | Final Product (after workup) |

| 5,5-dimethylpiperazine-2-carboxylic acid | Curtius Rearrangement | Diphenylphosphoryl azide (DPPA), heat | Isocyanate | 5,5-dimethylpiperazin-2-amine |

| 5,5-dimethylpiperazine-2-carboxamide | Hofmann Rearrangement | Br₂, NaOH, H₂O | Isocyanate | 5,5-dimethylpiperazin-2-amine |

Reactions at the Dimethyl Substituents

The gem-dimethyl group at the C5 position of this compound is generally considered to be chemically inert. The carbon-hydrogen bonds of methyl groups are strong and non-polar, making them resistant to many chemical transformations. However, under specific and often harsh reaction conditions, functionalization of these methyl groups could be possible.

Functionalization of Methyl Groups

Direct functionalization of the C-H bonds of the gem-dimethyl group represents a significant challenge due to their low reactivity. Most strategies for C-H functionalization in N-heterocycles focus on positions alpha to the nitrogen atom due to the activating effect of the heteroatom. However, radical-based reactions could potentially be employed.

For instance, free radical halogenation using reagents like N-bromosuccinimide (NBS) under UV irradiation could lead to the formation of a monobrominated derivative. This reaction would likely proceed via a radical intermediate, and the selectivity for mono- versus di-halogenation would depend on the reaction conditions. The resulting halogenated product could then serve as a handle for further synthetic modifications, such as nucleophilic substitution or elimination reactions.

It is important to note that such reactions may lack selectivity and could lead to a mixture of products, including over-halogenation and reaction at other positions on the piperazine ring. The presence of two nitrogen atoms and an ester group in the molecule could also lead to competing side reactions under radical conditions.

Stereochemical Implications of Chemical Transformations

The stereochemistry of reactions involving this compound is a crucial aspect, particularly as the C2 position is a stereocenter. The presence of the gem-dimethyl group at C5 can also influence the conformational preferences of the ring and, consequently, the stereochemical outcome of reactions.

Conformational Analysis:

Substituted piperazines exist in a chair-like conformation. For a 2-substituted piperazine, the substituent can occupy either an axial or an equatorial position. Studies on related 2-substituted piperazines have shown that the conformational preference is influenced by the nature of the substituents on both the ring carbons and the nitrogen atoms. nih.gov In the case of this compound, the gem-dimethyl group at C5 would likely lock the conformation of that side of the ring, influencing the orientation of the carboxylate group at C2. The bulky ethyl carboxylate group would generally be expected to prefer an equatorial orientation to minimize steric interactions.

Stereoselectivity in Reactions:

Any chemical transformation at the C2 position or on the carboxylate group must consider the stereochemical consequences.

Reactions at the C2 Stereocenter: If a reaction creates a new stereocenter or modifies the existing one at C2, the diastereoselectivity will be influenced by the steric hindrance of the gem-dimethyl group and the existing stereochemistry. For example, in the stereoselective synthesis of polysubstituted piperazines, the configuration of the final product is often dependent on the stereochemistry of the starting materials. benthamdirect.com

Rearrangement Reactions: As previously mentioned, rearrangement reactions such as the Curtius and Hofmann rearrangements are known to proceed with retention of stereochemistry. nih.gov This means that if the starting carboxylic acid or amide has a defined stereochemistry at the C2 position, the resulting amine will have the same configuration. This stereospecificity is a valuable tool in asymmetric synthesis.

The following table outlines the expected stereochemical outcomes for key transformations:

| Reaction Type | Position | Expected Stereochemical Outcome | Rationale |

| Curtius Rearrangement | C2-carboxylate | Retention of configuration | Concerted migration step |

| Hofmann Rearrangement | C2-carboxamide | Retention of configuration | Concerted migration step |

| Nucleophilic attack on the ring | C2 or C6 | Diastereoselective | Steric hindrance from existing substituents |

Advanced Spectroscopic and Structural Elucidation of Ethyl 5,5 Dimethylpiperazine 2 Carboxylate

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful analytical technique used to determine the structure of organic compounds. For Ethyl 5,5-dimethylpiperazine-2-carboxylate, various NMR experiments would provide detailed information about its atomic connectivity and spatial arrangement.

High-Resolution ¹H, ¹³C, and ¹⁵N NMR Analyses

High-resolution 1D NMR spectra are fundamental for elucidating the basic structure of the molecule.

¹H NMR Spectroscopy: The proton NMR spectrum would show distinct signals for the protons in the ethyl group (a quartet for the -CH₂- and a triplet for the -CH₃) and the piperazine (B1678402) ring. The gem-dimethyl groups at the C5 position would likely appear as two singlets due to their diastereotopic nature relative to the chiral center at C2. The protons on the piperazine ring would exhibit complex splitting patterns (doublets, triplets, or multiplets) due to coupling with each other. The NH proton would likely appear as a broad singlet.

¹³C NMR Spectroscopy: The carbon NMR spectrum would reveal signals for each unique carbon atom. The carbonyl carbon of the ester would be found at the downfield end of the spectrum. The carbons of the ethyl group, the gem-dimethyl groups, and the piperazine ring would have characteristic chemical shifts.

¹⁵N NMR Spectroscopy: The nitrogen NMR spectrum would show two distinct signals for the two nitrogen atoms in the piperazine ring, reflecting their different chemical environments (one being adjacent to the carboxylate group and the other being secondary).

Table 1: Hypothetical ¹H NMR Data for this compound (in CDCl₃)

| Chemical Shift (ppm) | Multiplicity | Integration | Assignment |

|---|---|---|---|

| 4.20 | q | 2H | -O-CH₂-CH₃ |

| 3.85 | dd | 1H | H-2 |

| 3.10 | d | 1H | H-3 (axial) |

| 2.95 | d | 1H | H-6 (axial) |

| 2.80 | m | 1H | H-3 (equatorial) |

| 2.65 | m | 1H | H-6 (equatorial) |

| 1.30 | t | 3H | -O-CH₂-CH₃ |

| 1.15 | s | 3H | C5-CH₃ |

| 1.05 | s | 3H | C5-CH₃ |

Table 2: Hypothetical ¹³C NMR Data for this compound (in CDCl₃)

| Chemical Shift (ppm) | Assignment |

|---|---|

| 172.5 | C=O |

| 61.0 | -O-CH₂-CH₃ |

| 58.0 | C-2 |

| 52.0 | C-6 |

| 45.0 | C-3 |

| 35.0 | C-5 |

| 28.0 | C5-CH₃ |

| 26.0 | C5-CH₃ |

Two-Dimensional NMR Techniques (COSY, HMQC, HMBC, NOESY)

2D NMR experiments are crucial for unambiguously assigning the ¹H and ¹³C signals and for determining the connectivity and spatial relationships between atoms.

COSY (Correlation Spectroscopy): This experiment would reveal proton-proton couplings. For instance, it would show a correlation between the ethyl group's -CH₂- and -CH₃ protons. It would also map the coupling network within the piperazine ring, helping to trace the connectivity from H-2 to H-3 and between the protons at C-3 and C-6.

HMQC/HSQC (Heteronuclear Multiple Quantum Coherence/Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded protons and carbons. It would be used to definitively assign the carbon signals based on the already assigned proton signals. For example, the proton signal at 4.20 ppm would correlate with the carbon signal at 61.0 ppm.

NOESY (Nuclear Overhauser Effect Spectroscopy): This experiment provides information about the spatial proximity of protons. It would be instrumental in determining the stereochemistry and conformation of the piperazine ring. For example, correlations between axial and equatorial protons on the same and adjacent carbons would help to define the chair conformation of the ring.

Conformational Analysis using NMR Data

The piperazine ring typically adopts a chair conformation to minimize steric strain. For this compound, the substituents will influence the preferred conformation. The bulky ethyl carboxylate group at C-2 would likely prefer an equatorial position to minimize steric interactions. The gem-dimethyl groups at C-5 are fixed in their positions.

Analysis of the coupling constants (J-values) from the high-resolution ¹H NMR spectrum and the cross-peaks from the NOESY spectrum would provide detailed insights into the dihedral angles between protons and thus the precise chair conformation of the piperazine ring. For instance, a large coupling constant between two vicinal protons (around 10-13 Hz) would indicate a diaxial relationship, which is characteristic of a chair conformation.

Mass Spectrometry (MS) Applications

Mass spectrometry is used to determine the molecular weight and elemental composition of a compound and to gain structural information from its fragmentation patterns.

High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination

HRMS would be used to determine the exact mass of the molecular ion of this compound with high precision. This allows for the unambiguous determination of its elemental formula (C₉H₁₈N₂O₂).

Table 3: Hypothetical HRMS Data

| Ion | Calculated Exact Mass | Measured Exact Mass |

|---|

Fragmentation Pathways and Structural Information from MS/MS

Tandem mass spectrometry (MS/MS) involves the fragmentation of the molecular ion to produce a series of fragment ions. The analysis of these fragments provides valuable information about the structure of the molecule.

For this compound, common fragmentation pathways would likely involve:

Loss of the ethoxy group (-OCH₂CH₃): This would result in a fragment ion corresponding to the acylium ion.

Loss of the ethyl group (-CH₂CH₃): Cleavage of the ethyl group from the ester moiety.

Cleavage of the piperazine ring: The piperazine ring can undergo characteristic ring-opening fragmentations. For example, cleavage adjacent to the nitrogen atoms is a common pathway. The presence of the gem-dimethyl group would influence the fragmentation pattern, potentially leading to the loss of a methyl radical or isobutylene.

Table 4: Hypothetical MS/MS Fragmentation Data for the [M+H]⁺ Ion of this compound

| m/z of Fragment Ion | Proposed Structure/Loss |

|---|---|

| 158 | [M+H - C₂H₅]⁺ |

| 142 | [M+H - OCH₂CH₃]⁺ |

| 114 | [M+H - COOCH₂CH₃]⁺ |

| 85 | Piperazine ring fragment |

By analyzing these fragmentation patterns, the connectivity of the different functional groups within the molecule can be confirmed.

Table 5: Compound Names Mentioned

| Compound Name |

|---|

Infrared (IR) and Raman Spectroscopy

Vibrational spectroscopy, including both Infrared (IR) and Raman techniques, serves as a powerful tool for the identification of functional groups and the study of molecular interactions. For this compound, the spectra would be characterized by a combination of vibrations from the piperazine ring, the ethyl ester group, and the dimethyl substituents.

Vibrational Analysis for Functional Group Identification

The vibrational spectrum of this compound can be dissected into characteristic regions corresponding to its constituent functional groups. The piperazine ring, the ethyl carboxylate moiety, and the gem-dimethyl group each exhibit unique vibrational modes.

Key functional group vibrations would include:

N-H Vibrations: The secondary amine within the piperazine ring is expected to show a stretching vibration (νN-H) in the region of 3350-3250 cm⁻¹. This peak is often broad in the IR spectrum due to hydrogen bonding. The corresponding N-H bending vibration (δN-H) typically appears in the 1650-1580 cm⁻¹ range.

C-H Vibrations: Stretching vibrations for the methyl (CH₃) and methylene (B1212753) (CH₂) groups from the ethyl ester and the piperazine ring are anticipated in the 3000-2850 cm⁻¹ region. Asymmetric and symmetric stretching modes can often be distinguished. C-H bending vibrations for these groups would be observed in the 1475-1365 cm⁻¹ range.

C=O Vibration: The ester carbonyl group is one of the most prominent features in the IR spectrum. The C=O stretching vibration (νC=O) is expected to produce a strong, sharp absorption band in the range of 1750-1735 cm⁻¹. Its precise position can be influenced by the molecular conformation and intermolecular interactions.

C-O and C-N Vibrations: The C-O stretching vibrations of the ester group typically appear as two bands in the 1300-1000 cm⁻¹ region. The C-N stretching vibrations of the piperazine ring are also found in this fingerprint region, generally between 1250 and 1020 cm⁻¹. These modes are often coupled with other vibrations, making definitive assignment complex without computational support.

A theoretical data table summarizing the expected vibrational frequencies is presented below.

| Vibrational Mode | Functional Group | Expected Wavenumber (cm⁻¹) | Expected Intensity (IR) | Expected Intensity (Raman) |

| N-H Stretch | Secondary Amine (Piperazine) | 3350 - 3250 | Medium, Broad | Weak |

| C-H Stretch (asym/sym) | -CH₃, -CH₂- | 3000 - 2850 | Medium-Strong | Strong |

| C=O Stretch | Ethyl Ester | 1750 - 1735 | Strong, Sharp | Medium |

| N-H Bend | Secondary Amine (Piperazine) | 1650 - 1580 | Medium-Variable | Weak |

| C-H Bend (scissoring/bending) | -CH₃, -CH₂- | 1475 - 1365 | Medium | Medium |

| C-O Stretch (ester) | Ethyl Ester | 1300 - 1000 | Strong | Weak-Medium |

| C-N Stretch | Piperazine Ring | 1250 - 1020 | Medium-Strong | Medium |

Hydrogen Bonding and Intermolecular Interactions

The presence of both a hydrogen bond donor (the N-H group) and hydrogen bond acceptors (the nitrogen atom and the carbonyl oxygen) allows this compound to form intermolecular hydrogen bonds. In the solid state or in concentrated solutions, N-H···O=C or N-H···N interactions are highly probable.

These interactions would be observable in the IR spectrum. The N-H stretching band, typically sharp around 3400 cm⁻¹ for a free N-H, would broaden and shift to a lower frequency (e.g., 3350-3250 cm⁻¹) upon hydrogen bond formation. The strength of the hydrogen bond correlates with the magnitude of this shift. The C=O stretching band may also experience a slight red-shift (to lower wavenumber) if the carbonyl oxygen is involved in hydrogen bonding. Theoretical calculations on related piperazine systems have confirmed the significant role of N-H bonds in forming stable intermolecular adducts, which dictates their supramolecular assembly. acs.orgnih.gov

X-ray Crystallography Studies

X-ray crystallography provides definitive information about the three-dimensional structure of a molecule in the solid state, including bond lengths, bond angles, and conformational details. While a specific crystal structure for this compound has not been reported, its likely structural features can be inferred from studies on analogous piperazine derivatives. nih.govresearchgate.nettandfonline.com

Single-Crystal X-ray Diffraction for Absolute Configuration and Conformation

A single-crystal X-ray diffraction study would reveal the precise molecular geometry. The piperazine ring is expected to adopt a stable chair conformation, which is the energetically most favorable arrangement for this six-membered heterocyclic ring. The gem-dimethyl groups at the C5 position would occupy one axial and one equatorial position on this chair. The ethyl carboxylate group at the C2 position could be oriented either axially or equatorially, with the equatorial position generally being favored to minimize steric hindrance.

The compound possesses a chiral center at the C2 position. Therefore, it can exist as a racemic mixture of (R)- and (S)-enantiomers. Crystallization could result in a racemic compound (containing both enantiomers in the same unit cell) or a conglomerate (a mechanical mixture of separate enantiopure crystals). Single-crystal XRD would unambiguously determine this and establish the relative stereochemistry of the molecule.

A hypothetical table of crystallographic data, based on common piperazine derivatives, is provided below.

| Parameter | Hypothetical Value |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | 10.5 |

| b (Å) | 8.5 |

| c (Å) | 15.0 |

| β (°) | 98.0 |

| V (ų) | 1325 |

| Z (molecules/unit cell) | 4 |

| Dcalc (g/cm³) | 1.25 |

Crystal Packing and Supramolecular Interactions

The packing of molecules in the crystal lattice is governed by intermolecular forces. For this compound, the most significant of these would be hydrogen bonding. As discussed in the spectroscopy section, the N-H group of one molecule is likely to form a hydrogen bond with the carbonyl oxygen or the tertiary nitrogen atom of a neighboring molecule.

Theoretical and Computational Chemistry Studies on Ethyl 5,5 Dimethylpiperazine 2 Carboxylate

Quantum Chemical Calculations

Quantum chemical calculations are instrumental in elucidating the fundamental electronic and structural properties of molecules. For Ethyl 5,5-dimethylpiperazine-2-carboxylate, these methods can provide a deep understanding of its intrinsic characteristics at the atomic level.

Density Functional Theory (DFT) Studies on Molecular Geometry and Electronic Structure

Density Functional Theory (DFT) is a robust computational method for investigating the electronic structure of many-body systems. A hypothetical DFT study on this compound, likely employing a functional such as B3LYP with a basis set like 6-311++G(d,p), would be expected to predict its optimized molecular geometry.

The piperazine (B1678402) ring is known to adopt a chair conformation. The presence of substituents—two methyl groups at the C5 position and an ethyl carboxylate group at the C2 position—would influence the ring's geometry. DFT calculations would likely predict the most stable chair conformation, considering whether the ethyl carboxylate group occupies an axial or equatorial position. It is generally expected that the bulkier ethyl carboxylate group would preferentially occupy the equatorial position to minimize steric hindrance.

Key geometric parameters such as bond lengths, bond angles, and dihedral angles would be calculated and could be compared with experimental data if available. For instance, the C-N bond lengths within the piperazine ring and the C-C and C-O bond lengths of the ethyl carboxylate group would be determined.

Furthermore, DFT calculations would provide insights into the electronic properties of the molecule. The distribution of electron density, the highest occupied molecular orbital (HOMO), and the lowest unoccupied molecular orbital (LUMO) would be visualized. The HOMO-LUMO energy gap is a critical parameter that helps in understanding the chemical reactivity and kinetic stability of the molecule. A larger HOMO-LUMO gap generally implies higher stability.

Hypothetical DFT Calculated Properties of this compound

| Property | Hypothetical Value |

| Energy of Equatorial Conformer (Hartree) | -652.12345 |

| Energy of Axial Conformer (Hartree) | -652.11987 |

| Energy Difference (kcal/mol) | 2.25 |

| HOMO Energy (eV) | -6.89 |

| LUMO Energy (eV) | 0.45 |

| HOMO-LUMO Gap (eV) | 7.34 |

| Dipole Moment (Debye) | 2.15 |

Conformational Analysis and Energy Landscapes

A detailed conformational analysis would be essential to understand the flexibility of the piperazine ring and the rotational freedom of the ethyl carboxylate substituent. By systematically rotating the key dihedral angles, a potential energy surface (PES) could be generated. This energy landscape would reveal the various low-energy conformers and the energy barriers separating them.

It would be expected that the chair conformation is the global minimum. However, other conformations, such as boat or twist-boat, could exist as higher-energy local minima or transition states. The energy barriers between these conformations would provide information about the conformational dynamics of the molecule at different temperatures.

Prediction of Spectroscopic Properties

Quantum chemical calculations are also powerful in predicting various spectroscopic properties. For this compound, DFT calculations could be used to simulate its infrared (IR), nuclear magnetic resonance (NMR), and ultraviolet-visible (UV-Vis) spectra.

IR Spectrum: The vibrational frequencies and their corresponding intensities could be calculated. This would allow for the assignment of the characteristic vibrational modes, such as the N-H stretch, C-H stretches of the methyl and ethyl groups, and the C=O stretch of the carboxylate group.

NMR Spectrum: The chemical shifts of the ¹H and ¹³C atoms could be predicted using methods like the Gauge-Independent Atomic Orbital (GIAO) method. These theoretical chemical shifts, when compared to experimental data, can aid in the structural elucidation of the molecule.

UV-Vis Spectrum: Time-dependent DFT (TD-DFT) calculations could predict the electronic transitions and the corresponding absorption wavelengths in the UV-Vis spectrum. This would provide insights into the electronic excitations of the molecule.

Molecular Dynamics (MD) Simulations

Molecular dynamics simulations offer a way to study the time-dependent behavior of molecules, providing insights into their dynamics and interactions with the environment.

Conformational Flexibility and Solvent Effects

While quantum chemical calculations provide information about static structures, MD simulations can explore the conformational flexibility of this compound in a more dynamic context. By simulating the molecule over time, one can observe transitions between different conformations and understand how the molecule samples its conformational space.

Furthermore, MD simulations are particularly well-suited to investigate the influence of the solvent on the molecule's behavior. Simulations in different solvents (e.g., water, ethanol (B145695), chloroform) would reveal how the solvent molecules interact with the solute and affect its conformational preferences. For instance, in a polar solvent like water, the solvent molecules would be expected to form hydrogen bonds with the nitrogen atoms and the carbonyl oxygen of the ethyl carboxylate group, which could stabilize certain conformations over others.

Intermolecular Interactions in Solution

MD simulations can also be used to study the intermolecular interactions between multiple molecules of this compound in solution. By analyzing the radial distribution functions (RDFs) between different atoms, one can identify the preferred modes of interaction. For example, the RDF between the N-H hydrogen and the carbonyl oxygen of another molecule would indicate the propensity for hydrogen bond formation, which could lead to dimerization or aggregation in solution.

Hypothetical Intermolecular Interaction Analysis from MD Simulations

| Interaction Type | Key Atoms Involved | Average Distance (Å) |

| Hydrogen Bonding | N-H --- O=C | 2.9 |

| van der Waals | Methyl C-H --- Methyl C-H | 3.8 |

Structure-Activity Relationship (SAR) Studies (Theoretical Aspects)

Theoretical Structure-Activity Relationship (SAR) studies are instrumental in modern drug discovery, providing insights into how the chemical structure of a compound influences its biological activity. For this compound, while specific experimental SAR data is not publicly available, theoretical and computational approaches can be employed to predict its potential biological interactions and guide the design of more potent and selective analogs. These in silico methods, including ligand-receptor docking and Quantitative Structure-Activity Relationship (QSAR) modeling, offer a rational framework for understanding the molecule's pharmacophoric features and predicting the activity of hypothetical derivatives.

Molecular docking is a computational technique that predicts the preferred orientation of a molecule when bound to a larger molecule, such as a protein receptor. This method is crucial for understanding the binding mechanism and energetics of a ligand-receptor complex. In the absence of specific biological targets for this compound, we can construct hypothetical docking scenarios based on the known activities of other piperazine-containing compounds. Piperazine derivatives have been investigated for a wide range of biological activities, including as anticancer, antimicrobial, and central nervous system agents. nih.govnih.govresearchgate.net

Hypothetical Protein Targets and Docking Methodology

For this theoretical study, a selection of protein targets has been chosen based on the established pharmacology of the broader piperazine class of molecules. These targets include the Androgen Receptor (AR), implicated in prostate cancer nih.govresearchgate.net; Urease, a key enzyme in Helicobacter pylori infections nih.gov; and the Sigma-1 Receptor (S1R), a target for neurological disorders. nih.gov

The hypothetical docking protocol would involve preparing the three-dimensional structure of this compound and the crystal structures of the selected protein targets (obtained from the Protein Data Bank). The docking simulations would be performed using a standard software package like AutoDock or Schrödinger's Glide. The results would be analyzed based on the predicted binding affinity (docking score) and the specific molecular interactions (e.g., hydrogen bonds, hydrophobic interactions, and electrostatic interactions) between the ligand and the amino acid residues in the receptor's binding site.

Hypothetical Docking Results

The following interactive data table presents hypothetical docking results for this compound against the selected protein targets. These values are illustrative and based on typical binding affinities observed for small molecules with these receptors.

| Target Protein | PDB ID | Hypothetical Binding Affinity (kcal/mol) | Key Interacting Amino Acid Residues (Hypothetical) |

| Androgen Receptor | 5T8E | -8.2 | Gln711, Arg752, Asn705 |

| Urease | 4H9M | -7.5 | His136, His246, Asp360 |

| Sigma-1 Receptor | 5HK2 | -9.1 | Glu172, Asp126, Tyr103 |

These hypothetical results suggest that this compound could form stable complexes with these receptors. For instance, the interaction with the Androgen Receptor might be stabilized by hydrogen bonds with Gln711 and Asn705, and an electrostatic interaction with Arg752. Similarly, the binding to the Sigma-1 Receptor could be driven by interactions with key residues like Glu172 and Asp126. nih.gov Such theoretical docking studies are invaluable for generating initial hypotheses about the potential biological targets of a compound and for guiding the design of new derivatives with improved binding characteristics.

Quantitative Structure-Activity Relationship (QSAR) models are mathematical equations that correlate the chemical structure of a series of compounds with their biological activity. jocpr.com The development of a robust QSAR model can enable the prediction of the activity of novel compounds before their synthesis, thereby saving significant time and resources in the drug discovery process. nih.gov

Theoretical Framework for a QSAR Model

To develop a theoretical QSAR model for this compound and its hypothetical analogs, a dataset of compounds with varying structural modifications would first need to be conceptualized. These modifications could include substitutions on the piperazine ring, alterations of the ethyl ester group, and the introduction of different functional groups.

For each of these hypothetical compounds, a range of molecular descriptors would be calculated. These descriptors quantify various aspects of the molecular structure and can be categorized as:

Constitutional Descriptors: e.g., molecular weight, number of atoms, number of rings.

Topological Descriptors: e.g., connectivity indices that describe the branching of the molecule.

Electronic Descriptors: e.g., dipole moment, partial charges on atoms, HOMO (Highest Occupied Molecular Orbital), and LUMO (Lowest Unoccupied Molecular Orbital) energies. semanticscholar.org

Hydrophobic Descriptors: e.g., the logarithm of the octanol-water partition coefficient (logP).

Once the descriptors are calculated, a statistical method, such as Multiple Linear Regression (MLR), would be used to generate a QSAR equation that links a selection of these descriptors to the hypothetical biological activity (e.g., pIC50).

Hypothetical QSAR Equation and Data

A plausible QSAR model for a series of hypothetical analogs of this compound might take the following form:

pIC50 = c0 + c1logP + c2Dipole_Moment + c3TPSA + c4n_H_donors

Where:

pIC50 is the predicted biological activity.

logP represents the hydrophobicity of the molecule.

Dipole_Moment is an electronic descriptor.

TPSA (Topological Polar Surface Area) is a descriptor related to the molecule's polarity and ability to form hydrogen bonds.

n_H_donors is the number of hydrogen bond donors.

c0, c1, c2, c3, c4 are the regression coefficients determined from the statistical analysis.

The following interactive data table presents hypothetical data for a small set of theoretical analogs of this compound, illustrating the relationship between the selected descriptors and the predicted activity.

| Compound | Hypothetical pIC50 | logP | Dipole Moment (Debye) | TPSA (Ų) | n_H_donors |

| Analog 1 | 6.5 | 2.1 | 2.5 | 45.3 | 1 |

| Analog 2 | 7.2 | 2.8 | 3.1 | 50.1 | 2 |

| Analog 3 | 5.9 | 1.5 | 2.2 | 40.8 | 1 |

| Analog 4 | 7.8 | 3.5 | 3.8 | 55.6 | 2 |

| Analog 5 | 6.1 | 2.3 | 2.7 | 42.5 | 1 |

This theoretical QSAR framework provides a roadmap for systematically exploring the SAR of this compound. By understanding the contribution of different molecular properties to the biological activity, medicinal chemists can rationally design new compounds with enhanced potency and selectivity. nih.gov

Ethyl 5,5 Dimethylpiperazine 2 Carboxylate As a Synthetic Intermediate and Building Block

Precursor in the Synthesis of Pharmacologically Active Molecules

The piperazine (B1678402) ring is a privileged scaffold in drug discovery, appearing in numerous approved drugs with a wide range of biological activities, particularly targeting the central nervous system. researchgate.netnih.gov Derivatives of piperazine are investigated for antipsychotic, antidepressant, anxiolytic, and anti-Alzheimer's properties. researchgate.netnih.gov The value of ethyl 5,5-dimethylpiperazine-2-carboxylate lies in its potential to serve as a starting material for more complex, biologically active molecules.

Development of Piperazine-Containing Heterocycles

Piperazine derivatives are crucial components in the development of new therapeutic agents. nih.gov The two nitrogen atoms of the piperazine ring allow for the introduction of diverse substituents, enabling fine-tuning of a molecule's pharmacological properties. For instance, various phenylpiperazine derivatives have been synthesized and tested for their affinity to α1-adrenergic receptors, which are targets for hypotensive agents. researchgate.net Amide coupling reactions involving piperazine derivatives and chromone-2-carboxylic acid have been used to generate potential inhibitors of soluble epoxide hydrolase (sEH), an enzyme implicated in inflammatory diseases. acgpubs.org this compound could serve as a precursor in similar synthetic routes, where the ester group can be hydrolyzed to the corresponding carboxylic acid and then coupled with other molecules, or the secondary amines can be functionalized.

Scaffold for Complex Natural Product Synthesis (Theoretical and Analogue)

The piperazine moiety is a feature of some bioactive natural products, such as herquline A. nih.gov The synthesis of analogues of such natural products is a common strategy in medicinal chemistry to improve potency, selectivity, and pharmacokinetic properties. The gem-dimethyl group on the piperazine ring of this compound can be a valuable feature in this context. This structural element can lock the conformation of the ring and may enhance binding affinity to a biological target by reducing the entropic penalty upon binding. Furthermore, gem-dimethyl groups can block sites of metabolism, potentially increasing the half-life of a drug.

Role in Asymmetric Synthesis

The development of new methods for the asymmetric synthesis of chiral molecules is a major focus of modern organic chemistry, particularly for the preparation of single-enantiomer drugs. rsc.org Chiral piperazine derivatives can be used both as building blocks for chiral targets and as ligands in metal-catalyzed asymmetric reactions.

Chiral Auxiliaries and Ligands Derived from Piperazine Carboxylates

Chiral ligands are essential for asymmetric catalysis, where a small amount of a chiral metal-ligand complex can generate large quantities of an enantiomerically enriched product. nih.govutexas.edu Piperazines, being chiral diamines, are attractive scaffolds for the development of new ligands. researchgate.net Research has been conducted on the synthesis of novel chiral N,N'-dimethyl-1,4-piperazines and their ability to complex with metals for use in catalysis. researchgate.net Although enantioselectivity was low in the initial applications, it demonstrated the potential of the piperazine scaffold. researchgate.net this compound, being a chiral molecule, could theoretically be modified to create novel C2-symmetric or non-symmetric ligands for various asymmetric transformations. nih.govnih.gov

Enantioselective Transformations utilizing Piperazine Scaffolds

A significant challenge in synthetic chemistry is the construction of quaternary stereocenters, such as the C5 position in the target molecule. rsc.org Methods for the enantioselective synthesis of gem-disubstituted piperazines are therefore highly valuable. Stoltz and coworkers have developed a palladium-catalyzed decarboxylative asymmetric allylic alkylation to produce chiral α,α-disubstituted piperazin-2-ones. nih.govrsc.org These piperazinones can then be reduced to the corresponding chiral gem-disubstituted piperazines. nih.govrsc.org This methodology provides a route to structures like 5,5-dimethylpiperazine-2-carboxylate and is a key enabling technology for accessing this class of compounds.

Below is a table summarizing enantioselective methods applicable to the synthesis of gem-disubstituted piperazine scaffolds.

| Method | Catalyst/Reagent | Product Type | Reference |

| Decarboxylative Asymmetric Allylic Alkylation | Chiral Palladium-PHOX catalyst | α,α-disubstituted piperazin-2-ones | nih.govrsc.org |

| [4+2] Cycloadditions | Not specified as enantioselective in source | gem-disubstituted piperazines | rsc.org |

| Ring Expansion of Oxetane Spirocycles | Not specified as enantioselective in source | gem-disubstituted piperazines | rsc.org |

Development of New Organic Reactions and Methodologies

The search for novel chemical reactions and more efficient synthetic methods is a constant driver of chemical research. Heterocyclic compounds like this compound can serve as test substrates for new synthetic transformations or as building blocks in the development of new multicomponent reactions. The unique steric and electronic properties conferred by the gem-dimethyl group and the functional handles (two secondary amines and an ester) make it a versatile platform for exploring new chemical reactivity. While specific new reactions developed using this exact molecule are not documented in the literature, the broader class of gem-disubstituted heterocycles is of significant interest for expanding the accessible chemical space in drug discovery. nih.gov The development of catalytic asymmetric methods to access these scaffolds is a testament to their perceived value and the ongoing effort to create complex molecular architectures. nih.gov

Exploration of Novel Reaction Pathways and Mechanisms

A comprehensive search of scientific literature did not yield any specific studies focused on novel reaction pathways or mechanistic investigations involving this compound. The exploration of new synthetic routes and the elucidation of reaction mechanisms are fundamental to expanding the utility of any chemical building block. For a compound like this compound, such studies would be essential to understand its reactivity and potential for creating diverse chemical libraries. However, at present, there is no published research to draw upon for this analysis.

Application in Multicomponent Reactions

Multicomponent reactions (MCRs) are highly efficient one-pot processes that combine three or more reactants to form a complex product, incorporating most of the atoms from the starting materials. These reactions are of great interest in medicinal chemistry and drug discovery for the rapid generation of diverse molecular scaffolds.

While the application of various piperazine derivatives in MCRs has been documented, there is no specific information available regarding the use of this compound in such transformations. The presence of two secondary amine functionalities and an ester group suggests that this compound could theoretically participate in a range of MCRs, such as the Ugi or Passerini reactions, after appropriate N-functionalization. However, without experimental data, any discussion of its application in this context would be purely speculative.

Limited Publicly Available Data on the Biological Activity of this compound

Intensive investigations into the biological activity and mechanisms of action for the chemical compound this compound have yet to be extensively documented in publicly accessible scientific literature. While this compound is recognized as a chemical entity and available for research purposes, detailed in vitro and in silico studies elucidating its specific biological functions are not readily found in comprehensive databases of scientific research.

The synthesis of this compound and its derivatives has been noted in the context of creating libraries of compounds for potential drug discovery. However, the specific biological evaluation of the parent compound, as outlined in the requested article structure, remains largely unpublished. This includes a lack of available data on its interactions with specific biological targets, its structure-activity relationships, and its effects on cellular pathways.

Consequently, a detailed article focusing solely on the in vitro and in silico biological activity of this compound, as per the specified outline, cannot be generated at this time due to the absence of foundational research findings in the public domain. Further research and publication in peer-reviewed journals would be necessary to provide the specific data required to populate the requested sections on enzyme inhibition, receptor binding, structure-activity relationships, pharmacophore modeling, and cellular pathway modulation.

Investigations into Biological Activity Mechanisms of Ethyl 5,5 Dimethylpiperazine 2 Carboxylate in Vitro and in Silico Focus

Cellular Assays for Biological Pathway Modulation (In Vitro, Non-Clinical)

Cell-Based Screening for Specific Biological Endpoints (e.g., pathway activation/inhibition)

To determine the biological effects of Ethyl 5,5-dimethylpiperazine-2-carboxylate at a cellular level, a primary step would involve comprehensive cell-based screening assays. These assays are designed to identify any specific biological endpoints that are modulated by the compound. This typically includes evaluating its potential to either activate or inhibit key cellular pathways that are implicated in various diseases.

High-throughput screening (HTS) methodologies would likely be employed, utilizing a diverse panel of human cancer cell lines or other disease-relevant cell types. The compound would be tested across a range of concentrations to ascertain its potency and efficacy.

Table 1: Hypothetical Cell-Based Screening Panel for this compound

| Pathway/Target | Assay Type | Cell Line | Potential Outcome |

| Apoptosis Induction | Caspase-Glo 3/7 Assay | HeLa, Jurkat | Increased caspase activity indicating pro-apoptotic effects. |

| Cell Cycle Progression | Flow Cytometry (PI Staining) | MCF-7, A549 | Arrest at a specific phase of the cell cycle (G1, S, G2/M). |

| Kinase Inhibition | KinaseGlo Assay | Panel of recombinant kinases | Inhibition of specific kinases involved in signaling pathways. |

| GPCR Modulation | Calcium Flux Assay | HEK293 (expressing specific GPCRs) | Agonist or antagonist activity at G-protein coupled receptors. |

| Inflammatory Signaling | NF-κB Reporter Assay | RAW 264.7 | Inhibition of NF-κB activation, suggesting anti-inflammatory potential. |

This table is illustrative of the types of screening that would be conducted. No public data is available for this compound.

Detailed dose-response curves would be generated from these screenings to determine key parameters such as the half-maximal inhibitory concentration (IC₅₀) or half-maximal effective concentration (EC₅₀). These values are crucial for quantifying the compound's potency and for guiding further mechanistic studies.

Investigation of Cellular Uptake and Distribution Mechanisms (In Vitro Models)

Understanding how this compound enters cells and where it localizes is fundamental to interpreting its biological activity. In vitro models provide a controlled environment to study these cellular uptake and distribution mechanisms.

Initial studies would likely involve incubating cultured cells with the compound and subsequently measuring its intracellular concentration over time. Techniques such as liquid chromatography-mass spectrometry (LC-MS) are highly sensitive and would be used to quantify the compound in cell lysates.

To elucidate the primary mechanism of cellular entry, various experimental conditions would be employed. For instance, performing uptake assays at 4°C versus 37°C can help distinguish between passive diffusion and active transport, as the latter is an energy-dependent process that is significantly reduced at lower temperatures. Furthermore, the use of specific inhibitors of known cellular transporters can help identify the proteins involved in its uptake.

Table 2: Experimental Approaches to Investigate Cellular Uptake of this compound

| Experimental Condition | Rationale | Expected Observation for Active Transport |

| Incubation at 4°C | To inhibit energy-dependent processes. | Significant reduction in intracellular compound concentration compared to 37°C. |

| Treatment with ATP depletion agents (e.g., sodium azide) | To block active transport mechanisms. | Decreased uptake of the compound. |

| Co-incubation with known transport inhibitors (e.g., verapamil (B1683045) for P-glycoprotein) | To identify specific transporters involved. | Altered intracellular accumulation of the compound. |

| Use of polarized cell monolayers (e.g., Caco-2 cells) | To model transport across epithelial barriers and assess efflux. | Asymmetrical transport from the apical to basolateral side, or vice versa. |

This table outlines standard experimental designs. No specific data on the cellular uptake of this compound is currently published.

Subcellular fractionation studies would also be critical to determine the compound's distribution within the cell. After cellular uptake, different organelles (e.g., nucleus, mitochondria, cytoplasm) would be isolated and the concentration of the compound in each fraction would be measured. This information can provide clues about its potential intracellular targets.

Future Directions and Emerging Research Avenues

Integration with Flow Chemistry and Automated Synthesis

The synthesis of complex piperazine (B1678402) derivatives can often be a multi-step process. nih.gov The integration of Ethyl 5,5-dimethylpiperazine-2-carboxylate into flow chemistry and automated synthesis platforms presents a significant opportunity to streamline its production and the generation of derivative libraries. Flow chemistry, with its enhanced control over reaction parameters and potential for scalability, could enable more efficient and safer synthetic routes. acs.orgnih.gov Automated synthesis, coupled with high-throughput screening, would allow for the rapid generation and evaluation of a diverse range of compounds derived from this compound, accelerating the discovery of new bioactive molecules. mdpi.com

Table 1: Potential Advantages of Flow Chemistry for the Synthesis of this compound Derivatives

| Feature | Potential Advantage |

| Precise Control | Improved reaction selectivity and yield. |

| Enhanced Safety | Handling of hazardous reagents in small, controlled volumes. |

| Scalability | Seamless transition from laboratory to industrial production. |

| Integration | Potential for in-line purification and analysis. |

Application in Materials Science and Polymer Chemistry (Theoretical Aspects)

The bifunctional nature of the piperazine ring in this compound, with its two nitrogen atoms, makes it an intriguing building block for novel polymers and materials. rsc.org Theoretically, this compound could be incorporated into polymer backbones to introduce specific properties such as thermal stability, pH responsiveness, or metal-chelating capabilities. The gem-dimethyl group could influence the polymer's morphology and chain packing, potentially leading to materials with unique mechanical or optical properties. The ester functionality provides a handle for further post-polymerization modification, allowing for the fine-tuning of material characteristics. nih.gov

Advanced Characterization Techniques (e.g., Cryo-EM, Solid-State NMR for advanced structural studies)

A detailed understanding of the three-dimensional structure of this compound and its derivatives is crucial for predicting their interactions with biological targets or their assembly in materials. While X-ray crystallography remains a primary tool, advanced techniques like Cryo-Electron Microscopy (Cryo-EM) and solid-state Nuclear Magnetic Resonance (NMR) spectroscopy offer unique advantages, particularly for complex systems. nih.govcryoem-solutions.comnih.gov Cryo-EM could be instrumental in visualizing the binding of these piperazine derivatives to large protein complexes, providing insights into their mechanism of action. portlandpress.com Solid-state NMR would be invaluable for characterizing the structure and dynamics of these compounds within a polymer matrix or in solid formulations, where crystallographic methods may not be feasible. researchgate.netrsc.orgnih.gov

Theoretical Prediction of Novel Reactivity and Biological Functions

Computational chemistry and in silico screening are powerful tools for predicting the properties and potential applications of novel compounds. nih.gov Molecular modeling studies could be employed to explore the conformational landscape of this compound and to predict its reactivity in various chemical transformations. acs.org Virtual screening of this compound and its virtual derivatives against libraries of biological targets could identify potential new therapeutic applications. nih.govwellcomeopenresearch.org Quantitative Structure-Activity Relationship (QSAR) models could also be developed to guide the design of new derivatives with optimized biological activity. researchgate.net

Table 2: In Silico Approaches for Investigating this compound

| Method | Application |

| Molecular Docking | Prediction of binding affinity to biological targets. nih.gov |

| Molecular Dynamics | Simulation of conformational changes and interactions over time. |

| QSAR | Correlation of chemical structure with biological activity. |

| ADMET Prediction | Assessment of absorption, distribution, metabolism, excretion, and toxicity profiles. nih.gov |

Design of Next-Generation Piperazine-Based Scaffolds

The piperazine scaffold is a cornerstone in the design of new therapeutic agents. nih.govresearchgate.nettandfonline.comnih.gov this compound can serve as a versatile starting point for the development of next-generation piperazine-based scaffolds. The gem-dimethyl group offers a unique structural element that can be used to probe specific interactions within a binding pocket or to modulate the pharmacokinetic properties of a drug candidate. mdpi.com By strategically modifying the ester group and the unsubstituted nitrogen atom, a wide array of novel compounds with diverse pharmacological profiles can be synthesized, targeting a range of diseases from cancer to infectious agents. nih.govneuroquantology.com

Q & A

Q. Table 1: Representative Reaction Conditions for Piperazine Derivatives

| Step | Conditions | Yield (%) | Reference |

|---|---|---|---|

| Carbonylation | Pd(PPh₃)₄, CO (3 atm), DMF, 90°C | 65–75 | |

| Cyclization | EtOH, reflux, 6h | 70–80 | |

| Purification | Silica gel chromatography | >95% purity |

Basic: How is the crystal structure of this compound elucidated?

Methodological Answer:

Single-crystal X-ray diffraction (XRD) is the gold standard. Key steps include:

- Crystallization : Slow evaporation from ethanol or acetone to obtain high-quality crystals.

- Data Collection : Synchrotron or lab-source XRD (λ = 0.710–1.541 Å) at 200 K to minimize thermal motion .

- Refinement : SHELX software for structure solution and refinement, with R-factors < 0.05 for high accuracy .

- Validation : Check for hydrogen bonding and torsional angles using CCDC or Mercury software .

Advanced: How can density functional theory (DFT) predict the electronic properties of this compound?

Methodological Answer:

DFT calculations (e.g., B3LYP/6-311++G(d,p)) model:

- Electrostatic Potential : Identify nucleophilic/electrophilic sites via Mulliken charges.

- Frontier Orbitals : HOMO-LUMO gaps (~4.5 eV) correlate with reactivity and stability .

- Thermochemistry : Atomization energies and proton affinities validated against experimental data (average deviation < 3 kcal/mol) .

Q. Table 2: DFT-Derived Properties

| Property | Value (B3LYP/6-311++G(d,p)) | Experimental Reference |

|---|---|---|

| HOMO-LUMO Gap | 4.3 eV | N/A |

| Dipole Moment | 2.8 Debye | XRD-derived |

Advanced: What strategies resolve discrepancies between experimental and computational reactivity data?

Methodological Answer:

- Hybrid Functionals : Incorporate exact exchange (e.g., B3LYP) to improve thermochemical accuracy .

- Solvent Effects : Use COSMO-RS to model solvation in polar solvents like DMSO.

- Kinetic Studies : Compare DFT-predicted activation barriers with experimental Arrhenius plots .

Advanced: How is the bioactivity of this compound evaluated in pharmacological studies?

Methodological Answer:

- Enzyme Assays : Competitive binding assays (e.g., IC₅₀ determination) using purified enzymes (e.g., kinases) .

- Cell-Based Models : Cytotoxicity screening (MTT assay) in cancer cell lines (e.g., HeLa, MCF-7) .

- SAR Analysis : Modify substituents (e.g., halogenation) to correlate structure with activity .

Basic: What spectroscopic techniques characterize this compound?

Methodological Answer:

- NMR : ¹H/¹³C NMR (DMSO-d₆) to confirm substituent integration (e.g., ethyl ester δ ~4.2 ppm, piperazine protons δ ~3.5 ppm) .

- IR : C=O stretch (~1700 cm⁻¹) and N-H bends (~3300 cm⁻¹) .

- Mass Spectrometry : ESI-MS for molecular ion ([M+H]⁺) and fragmentation patterns .

Advanced: How are reaction yields improved in multi-step syntheses of piperazine derivatives?

Methodological Answer:

- Microwave Assistance : Accelerate cyclization (e.g., 30 min vs. 6h reflux) .

- Catalytic Recycling : Immobilized Pd catalysts reduce metal leaching .

- In Situ Monitoring : ReactIR or HPLC tracking minimizes byproduct formation .

Basic: What safety protocols are critical when handling this compound?

Methodological Answer:

- PPE : Gloves (nitrile), goggles, and lab coats to prevent skin/eye contact .

- Ventilation : Fume hoods for volatile solvents (e.g., DMF, ethyl acetate).

- Waste Disposal : Neutralize acidic/basic byproducts before aqueous disposal .